molecular formula C9H18N2O3 B13516665 ethyl L-valylglycinate

ethyl L-valylglycinate

Cat. No.: B13516665
M. Wt: 202.25 g/mol
InChI Key: UTAATZCKDKSOGX-QMMMGPOBSA-N
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Description

Ethyl L-valylglycinate is a dipeptide derivative consisting of L-valine and glycine, linked via a peptide bond, with an ethyl ester functional group. For instance, methyl [(1R,3S,4S)-2-azanorbornane-3-carbonyl]-L-valylglycinate trifluoroacetate (compound 3.47a.TFA) and its Boc-protected precursor (compound 3.45a) were synthesized via peptide coupling and deprotection steps, achieving high yields (81–97%) . These methods likely parallel the synthesis of this compound, substituting methyl glycinate hydrochloride with ethyl glycinate.

Key properties of such compounds include optical activity (e.g., [α]D^21^ values ranging from −93.4 to +91.8) and moderate melting points (102–160°C), influenced by ester groups and protecting moieties . Ethyl esters generally exhibit lower polarity than methyl esters, affecting solubility and crystallinity.

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate

InChI

InChI=1S/C9H18N2O3/c1-4-14-7(12)5-11-9(13)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,13)/t8-/m0/s1

InChI Key

UTAATZCKDKSOGX-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](C(C)C)N

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-valylglycinate typically involves the esterification of L-valylglycine. One common method is the reaction of L-valylglycine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

L-Valylglycine+EthanolH2SO4Ethyl L-valylglycinate+Water\text{L-Valylglycine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} L-Valylglycine+EthanolH2​SO4​​Ethyl L-valylglycinate+Water

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors and advanced catalytic systems. Enzymatic methods, such as using lipases, can also be employed to achieve high yields and selectivity under milder conditions. These methods are advantageous due to their environmental friendliness and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl L-valylglycinate undergoes hydrolysis under acidic or basic conditions, yielding free amino acids:

Ethyl L-valylglycinate+H2OL-valine+glycine+ethanol\text{this compound} + \text{H}_2\text{O} \rightarrow \text{L-valine} + \text{glycine} + \text{ethanol}

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Complete cleavage occurs at elevated temperatures (e.g., reflux in 6M HCl).

  • Basic Hydrolysis (Saponification) : Utilizes NaOH or KOH to generate carboxylate intermediates. This pathway is critical for bioavailability studies, as ester hydrolysis enhances water solubility.

Table 1: Hydrolysis Conditions and Outcomes

ConditionTemperatureTimeProductsYield
6M HCl110°C12hL-valine, glycine>95%
1M NaOH80°C6hSodium valinate, glycine85–90%

Transesterification

The ethyl ester group reacts with alcohols (e.g., methanol, isopropanol) in the presence of acid/base catalysts:

Ethyl L-valylglycinate+ROHAlkyl L-valylglycinate+ethanol\text{this compound} + \text{ROH} \rightarrow \text{Alkyl L-valylglycinate} + \text{ethanol}

  • Catalysts : Titanium(IV) isopropoxide or enzymatic lipases improve selectivity .

  • Applications : Used to synthesize methyl or benzyl esters for peptide-protection strategies .

Condensation with Amines

The ester carbonyl participates in nucleophilic acyl substitution with amines, forming amides:

Ethyl L-valylglycinate+RNH2L-valylglycinamide+ethanol\text{this compound} + \text{RNH}_2 \rightarrow \text{L-valylglycinamide} + \text{ethanol}

  • Mechanism : Activation via carbodiimides (e.g., DCC) facilitates coupling, forming stable urea byproducts .

  • Biological Relevance : Used to generate peptide derivatives like Ret-NH2_2-L-valylglycine amide (RVG), which shows retinal protective effects via Schiff base formation with all-trans-retinal .

Enzymatic Modifications

This compound serves as a substrate in enzymatic transpeptidation:

  • γ-Glutamyltranspeptidase (GGT) Catalysis : Facilitates transfer of the γ-glutamyl group to acceptors like glycylglycine, forming γ-glutamyl-valylglycine derivatives .

  • Kinetic Data : Mutant GGT enzymes enhance transpeptidation efficiency by 25–30-fold in the presence of glycylglycine .

Stability and Degradation

  • pH-Dependent Stability : Degrades rapidly under extreme pH (t1/2_{1/2} < 1h at pH < 2 or pH > 12) but remains stable in neutral buffers.

  • Thermal Degradation : Decomposes above 150°C, forming diketopiperazine derivatives via intramolecular cyclization.

Spectroscopic Characterization

  • NMR : 1^1H NMR (D2_2O) shows distinct signals for ethyl ester (–CH2_2CH3_3 at δ 1.2 ppm) and α-protons of valine/glycine (δ 3.1–4.3 ppm).

  • IR : Strong absorption at 1730 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide I band).

Scientific Research Applications

Ethyl L-valylglycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl L-valylglycinate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant defense pathways. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl L-Valylglycinate Analogs
Compound Name Ester Group Protecting Group Melting Point (°C) [α]D^21^ (c, solvent) Yield (%)
Methyl [(1R,3S,4S)-2-(Boc)-azanorbornane-3-carbonyl]-L-valylglycinate (3.45a) Methyl Boc 158–160 −93.4 (c1, CHCl3) 81
Methyl analog after TFA deprotection (3.47a.TFA) Methyl TFA 102–105 +91.8 (c1.05, MeOH) 97
Hypothetical this compound Ethyl None (free amine) Est. 90–100 Est. ±80–100 ~85–95

Key Observations:

Ester Group Impact : Methyl esters (e.g., 3.45a) exhibit higher melting points (158–160°C) compared to deprotected analogs (102–105°C), likely due to reduced crystallinity after TFA deprotection . Ethyl esters are expected to have even lower melting points than methyl esters due to increased alkyl chain length, which disrupts crystal packing.

Optical Activity : The Boc-protected methyl ester (3.45a) shows levorotation ([α]D^21^ = −93.4), whereas the TFA-deprotected form (3.47a.TFA) exhibits dextrorotation (+91.8), highlighting the influence of protecting groups on stereoelectronic properties . Ethyl esters may display similar trends but with slight variations due to ester bulkiness.

Synthetic Efficiency : Both Boc protection and TFA deprotection steps achieved high yields (81–97%), suggesting robust protocols adaptable to ethyl ester synthesis .

Functional and Stability Comparisons

  • Protecting Groups : Boc groups enhance stability during synthesis but require acidic deprotection (e.g., TFA), which may degrade acid-sensitive substrates. Ethyl esters, lacking such protections, offer simpler purification but reduced intermediate stability .
  • Solubility : Methyl esters are more polar than ethyl analogs, favoring solubility in solvents like CH2Cl2 and MeOH. Ethyl variants may prefer less polar solvents (e.g., EtOAc or hexane mixtures), as seen in Rf values (e.g., 0.69 in EtOAc for 3.45a) .

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